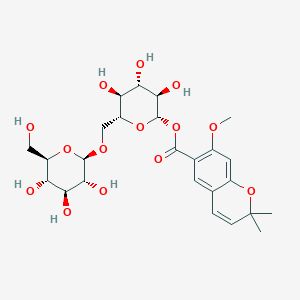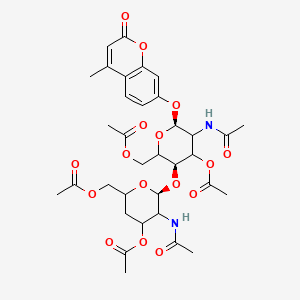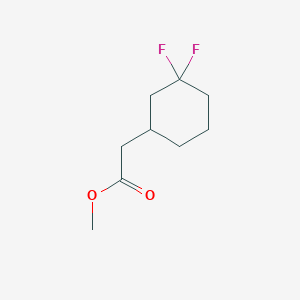
(2S,3S)-2-amino-3-hydroxy-6-(trimethylazaniumyl)hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-amino-3-hydroxy-6-(trimethylazaniumyl)hexanoate involves enzymatic and asymmetric synthetic methods. One approach includes the use of Ne-trimethyllysine hydroxylase (TMLH) to catalyze the hydroxylation of Ne-trimethyllysine . Another method involves the use of carbonyl reductase from Lactobacillus fermentum to catalyze the asymmetric reduction of 2-chloro-β-ketoester .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the enzymatic approach using TMLH is considered efficient and environmentally friendly, making it a potential candidate for industrial-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-2-amino-3-hydroxy-6-(trimethylazaniumyl)hexanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carnitine.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Catalysts: Enzymes like TMLH for specific hydroxylation reactions.
Major Products
The major product formed from the oxidation of this compound is carnitine, which is vital for fatty acid metabolism .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a precursor in the synthesis of carnitine and other related molecules. It is also studied for its role in various biochemical pathways .
Biology
In biology, (2S,3S)-2-amino-3-hydroxy-6-(trimethylazaniumyl)hexanoate is essential for understanding the biosynthesis of carnitine and its role in cellular metabolism .
Medicine
In medicine, this compound is significant for its involvement in metabolic pathways related to fatty acid oxidation. It is also studied for its potential therapeutic applications in treating metabolic disorders .
Industry
In the industry, the compound’s role in carnitine biosynthesis makes it valuable for the production of supplements and pharmaceuticals aimed at improving metabolic health .
Wirkmechanismus
The mechanism of action of (2S,3S)-2-amino-3-hydroxy-6-(trimethylazaniumyl)hexanoate involves its conversion to carnitine through enzymatic hydroxylation by TMLH. Carnitine then facilitates the transport of fatty acids into mitochondria, where they undergo β-oxidation to produce energy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-3-hydroxy-Nε-trimethyllysine: Another stereoisomer with different biochemical properties.
Ne-trimethyllysine: The precursor in the biosynthesis of (2S,3S)-2-amino-3-hydroxy-6-(trimethylazaniumyl)hexanoate.
Uniqueness
This compound is unique due to its specific role in carnitine biosynthesis and its stereochemistry, which is crucial for its biological function .
Eigenschaften
Molekularformel |
C9H20N2O3 |
|---|---|
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
(2S,3S)-2-amino-3-hydroxy-6-(trimethylazaniumyl)hexanoate |
InChI |
InChI=1S/C9H20N2O3/c1-11(2,3)6-4-5-7(12)8(10)9(13)14/h7-8,12H,4-6,10H2,1-3H3/t7-,8-/m0/s1 |
InChI-Schlüssel |
ZRJHLGYVUCPZNH-YUMQZZPRSA-N |
Isomerische SMILES |
C[N+](C)(C)CCC[C@@H]([C@@H](C(=O)[O-])N)O |
Kanonische SMILES |
C[N+](C)(C)CCCC(C(C(=O)[O-])N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


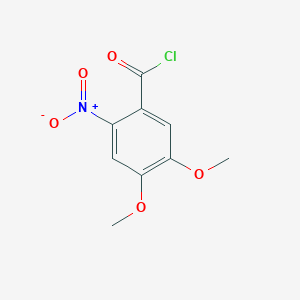
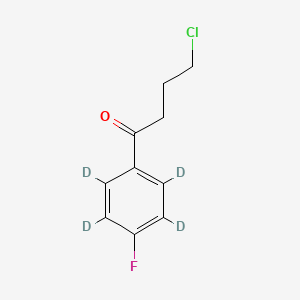
![3-[3-Acetyl-4-[(2RS)-3-(diethylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea](/img/structure/B15292598.png)
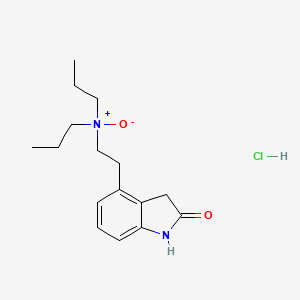
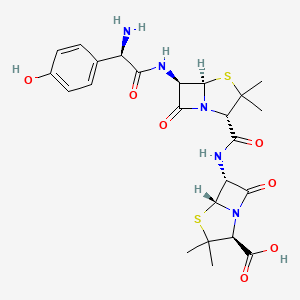
![trideuterio(113C)methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate;hydrochloride](/img/structure/B15292620.png)
![4-[5-[(E)-2-(6-chloro-1H-benzimidazol-2-yl)-2-cyanoethenyl]thiophen-2-yl]benzoic acid](/img/structure/B15292631.png)


